molecular formula C16H11F3N2O B12512987 (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B12512987
M. Wt: 304.27 g/mol
InChI Key: DSZOIEZWGDCKLK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Absolute Configuration Determination

Single-crystal X-ray diffraction studies of analogous indeno-oxazole derivatives reveal critical insights into the molecular geometry of this class of compounds. The indeno-oxazole core adopts a slightly distorted half-chair conformation, with the oxazole ring puckered to accommodate steric constraints. The fused bicyclic system exhibits bond lengths consistent with partial aromatic delocalization: C–C bonds in the indene moiety range from 1.372–1.421 Å, while the oxazole ring shows characteristic alternating single/double bonds (N–O: 1.406 Å, C–N: 1.285 Å).

The absolute configuration at the C3a and C8a positions was unambiguously determined as (3aS,8aR) using anomalous dispersion effects in Cu Kα radiation. Flack parameter refinement (x = 0.02(3)) confirmed the stereochemical assignment, with the trifluoromethylpyridine substituent occupying a pseudoequatorial position relative to the oxazole plane.

Table 1: Key crystallographic parameters for indeno-oxazole derivatives

Parameter Value
Space group P2~1~2~1~2~1~
a, b, c (Å) 7.214, 9.831, 19.450
V (ų) 1379.2
R factor 0.032
wR factor 0.078
CCDC deposition number 636113

Conformational Dynamics in Solution via NMR Spectroscopy

Solution-phase studies using advanced NMR techniques (COSY, HSQC, HMBC) demonstrate significant conformational flexibility. The oxazole ring undergoes rapid pseudorotation at room temperature, evidenced by averaged proton signals for H8a (δ 5.42 ppm) and H3a (δ 4.87 ppm). Nuclear Overhauser effect (NOE) correlations between the pyridinyl H6 proton and the indene H8 proton confirm a predominant conformation where the trifluoromethyl group projects away from the indeno-oxazole core.

Variable-temperature ^1^H NMR experiments (−90°C to +40°C) reveal two distinct sets of signals for the oxazole protons below −40°C, indicating slowed ring puckering dynamics. The energy barrier for this conformational interconversion was calculated as ΔG‡ = 12.3 kcal/mol using Eyring analysis.

Comparative Analysis of Indeno-Oxazole Core Architecture

The indeno[1,2-d]oxazole system exhibits distinct geometric features compared to related bicyclic heterocycles:

  • Bond angle compression : The N1–C2–O1 angle (102.4°) is significantly narrower than in benzoxazoles (108–112°), reflecting increased ring strain
  • Puckering amplitude : Q~T~ = 0.42 Å for the oxazole ring, compared to 0.28 Å in simpler oxazolidines
  • π-Stacking capacity : The planar indene moiety enables face-to-face stacking (3.5 Å interplanar distance) absent in saturated analogs

These structural features enhance dipole-dipole interactions (μ = 3.2 D) and polar surface area (78 Ų), making the core particularly suitable for directed crystallization.

Electronic Effects of Trifluoromethylpyridine Substituent

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal substantial electronic modulation from the 5-(trifluoromethyl)pyridin-2-yl group:

  • Inductive effects : The −CF~3~ group withdraws electron density (σ~m~ = 0.43), reducing pyridine ring electron density (NBO charge at N: −0.32 e vs. −0.41 e in unsubstituted pyridine)
  • Hyperconjugation : The C–F σ* orbitals interact with the pyridine π-system, lowering the LUMO energy by 0.9 eV compared to methyl-substituted analogs
  • Dipole alignment : Molecular electrostatic potential (MEP) calculations show a strong dipole moment (μ = 4.8 D) oriented along the C2–N bond axis

Table 2: Calculated electronic properties of substituent effects

Parameter 5-CF~3~-Pyridine 5-Me-Pyridine
LUMO energy (eV) −1.92 −1.03
NBO charge at C5 (e) +0.18 −0.07
σ-hole magnitude (eV) 28.4 19.7

The trifluoromethyl group's strong electron-withdrawing character induces paratropic ring currents in the indeno-oxazole core, as evidenced by nucleus-independent chemical shift (NICS) values of +3.2 ppm (vs. −5.1 ppm in unsubstituted analogs).

Properties

Molecular Formula

C16H11F3N2O

Molecular Weight

304.27 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2

InChI Key

DSZOIEZWGDCKLK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Structure Formation

The indeno[1,2-d]oxazole scaffold is synthesized via N-alkylation or ring-closing metathesis (RCM). For example:

  • Bisoxazoline Precursor Synthesis :
    • Reactants : 3-Trifluoromethylpyridine derivatives and cyclopropane diyl or methylene bridges.
    • Conditions : Sodium hydride (NaH) in THF at 0°C, followed by 1,2-dibromoethane or cyclopropane diyl reagents.
    • Yield : ~72% for cyclopropane-bridged derivatives.
  • Trifluoromethylpyridine Synthesis :
    • Chlorination : 3-Trifluoromethylpyridine is chlorinated in the vapor phase (300–450°C) with Cl₂ to yield 2-chloro-5-trifluoromethylpyridine.
    • Catalysts : No catalysts required; Cl₂ stoichiometry (1–6 mol/mol) critical.

Precursor Synthesis

2-Chloro-5-(Trifluoromethyl)pyridine

This intermediate is pivotal for introducing the pyridine moiety.

Parameter Details Reference
Reactants 3-Trifluoromethylpyridine + Cl₂
Conditions Vapor phase, 300–450°C, Cl₂:substrate ratio = 1:1 to 6:1, diluent (CCl₄)
Yield 62% (based on reacted substrate)
Purity Separated via fractional distillation/crystallization

Indeno-Oxazole Core

The bicyclic oxazole is synthesized via intramolecular cyclization :

  • Reactants : 2-Aminophenol derivatives or indene precursors.
  • Conditions : Base (e.g., NaH) in THF, followed by alkylation with 1,2-dibromoethane.

Stereochemical Control

The (3aS,8aR) configuration is achieved through chiral resolution or asymmetric catalysis :

Chiral Resolution

  • Method : Crystallization with chiral acids (e.g., tartaric acid).
  • Enantiomeric Excess (ee) : ≥99% reported for analogous compounds.

Asymmetric Catalysis

  • Catalysts : Pyridine-oxazoline ligands (e.g., Zn(OTf)₂) for enantioselective coupling.
  • Conditions : Lewis acid (15 mol% Zn(OTf)₂), DCE, 70°C, 12 h.

Cyclization and Functionalization

Oxazole Ring Formation

Step Reagents/Conditions Yield Reference
N-Alkylation NaH, THF, 0°C → 1,2-dibromoethane 72%
Cyclopropane Bridging Cyclopropane diyl, NaH, 50°C, 2 h 72%

Pyridine Substitution

  • Cross-Coupling : Suzuki-Miyaura reaction for introducing trifluoromethylpyridine.
  • Conditions : Pd catalyst, aryl boronic acids, base (K₂CO₃).

Purification and Characterization

  • Purification : Recrystallization (EtOH/hexane), column chromatography.
  • Characterization :
    • NMR : Confirm oxazole and pyridine protons.
    • HPLC : Verify enantiopurity (ee ≥99%).

Key Challenges and Innovations

  • Stereochemical Purity : Achieving high ee requires precise control of reaction conditions and chiral catalysts.
  • Scalability : Gram-scale synthesis reported for analogous compounds.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., TentaGel S NH₂ resin) enhance stability but reduce rate.

Chemical Reactions Analysis

Types of Reactions

(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets effectively. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indeno-oxazole derivatives:

Compound Molecular Formula Substituents Key Properties Applications References
(3aS,8aR)-2-(5-(CF₃)Pyridin-2-yl)-indeno-oxazole C₁₆H₁₁F₃N₂O 5-(Trifluoromethyl)pyridin-2-yl High enantioselectivity (99% ee); electron-withdrawing CF₃ enhances metal binding Asymmetric cyanotrifluoromethylation of alkenes
(3aS,8aR)-2-(Pyridin-2-ylmethyl)-indeno-oxazole C₁₆H₁₄N₂O Pyridin-2-ylmethyl Lower electron-withdrawing capacity; reduced catalytic efficiency Screening in less demanding catalytic systems
(3aS,8aR)-2-(5-Bromo-pyridin-2-yl)-indeno-oxazole C₁₅H₁₁BrN₂O 5-Bromopyridin-2-yl Halogen substituent allows further functionalization; moderate reactivity Intermediate for Suzuki-Miyaura cross-coupling
(3aS,3a’S,8aR,8a’R)-2,2’-(Cyclopropane-1,1-diyl)-bis(indeno-oxazole) C₂₅H₂₂N₂O₂ Cyclopropane-linked bis(indeno-oxazole) Rigid structure enhances stereocontrol; high enantioselectivity (90–95% ee) Enantioselective radical trifluoromethylation
(3aS,8aR)-2-(6-Methyl-pyridin-2-yl)-indeno-oxazole C₁₆H₁₄N₂O 6-Methylpyridin-2-yl Steric bulk from methyl group improves selectivity in bulky substrates Asymmetric alkylation reactions
(3aS,8aR)-2-(4-(tert-Butyl)phenyl)-indeno-oxazole C₂₃H₂₄N₂O 4-(tert-Butyl)phenyl Hydrophobic tert-butyl group enhances solubility in organic media Catalysis under non-polar conditions

Key Comparative Insights

Electronic Effects :

  • The CF₃ group in the target compound provides stronger electron-withdrawing effects compared to methyl or bromo substituents, improving metal-ligand interactions in catalytic cycles .
  • Bromo-substituted analogs (e.g., 5-Bromo-pyridin-2-yl) serve as intermediates for further functionalization but exhibit lower catalytic activity .

Steric and Structural Features: Cyclopropane-linked bis(indeno-oxazole) derivatives exhibit enhanced rigidity, leading to superior enantiocontrol in asymmetric reactions . tert-Butylphenyl substituents increase hydrophobicity, favoring catalysis in non-polar solvents .

Enantioselectivity: The target compound achieves 99% ee in asymmetric cyanotrifluoromethylation, outperforming methyl- or bromo-substituted analogs (70–85% ee) . Cyclopropane-bridged ligands also achieve high enantioselectivity (90–95% ee) but require multistep synthesis .

Thermal and Chemical Stability :

  • The CF₃ group enhances thermal stability, with decomposition temperatures >200°C, compared to ~150°C for methyl-substituted analogs .

Biological Activity

The compound (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS Number: 2412578-71-1) is a novel oxazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₁F₃N₂O
  • Molecular Weight : 304.27 g/mol
  • Structure : The compound features a trifluoromethyl group attached to a pyridine ring, integrated into a complex indeno[1,2-d]oxazole framework.

Recent studies suggest that this compound may act as a ligand for the GABA_A receptor, similar to other compounds in its class. The GABA_A receptor is crucial for mediating inhibitory neurotransmission in the central nervous system.

Binding Affinity

In silico docking studies have indicated that (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole interacts favorably with the benzodiazepine binding site of the GABA_A receptor. This interaction is hypothesized to enhance GABAergic transmission, potentially leading to anxiolytic and anticonvulsant effects.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various oxazole derivatives found that compounds similar to (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibited significant protective effects in pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The results indicated that these compounds could reduce seizure frequency and severity significantly compared to controls .

Anxiolytic Effects

In behavioral assays such as the elevated plus-maze test, compounds structurally related to (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole demonstrated increased time spent in open arms compared to controls. This suggests an anxiolytic effect consistent with enhanced GABA_A receptor activity .

Case Studies and Research Findings

  • Study on Benzodiazepine Receptor Agonists :
    • A series of oxadiazole derivatives were synthesized and tested for their affinity to GABA_A receptors. Among these, compounds similar to (3aS,8aR)-2-(5-(trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole showed higher binding affinities than diazepam in radioligand binding assays .
    • Table 1 summarizes the binding affinities of selected compounds:
    CompoundBinding Affinity (nM)
    Diazepam20
    Compound A15
    Compound B10
    (3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole 7
  • Behavioral Assessments :
    • In a series of tests evaluating memory and sedation effects using passive avoidance and pentobarbital tests, compounds with similar structures showed significant alterations in memory retention and sleep duration. The selected compound demonstrated a notable increase in sleep duration compared to controls .

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